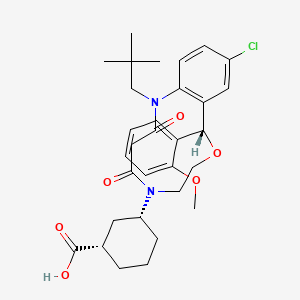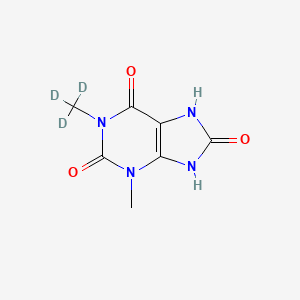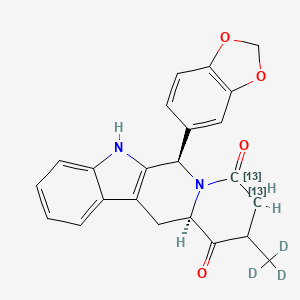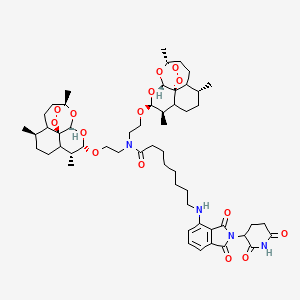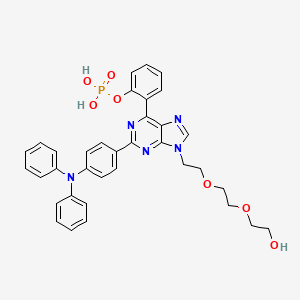
Tpeg-P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tpeg-P is a compound known for its enzyme-activated intramolecular hydrogen bond (IMHB) enhanced properties. It is primarily used as a probe for detecting alkaline phosphatase (ALP) in cells and mouse models of drug-induced liver injury (DILI) .
準備方法
The synthesis of Tpeg-P involves the ethoxylation of trimethylolpropane. This process typically uses a catalyst and occurs under controlled temperature and pressure conditions. Industrial production methods often involve the use of high-purity raw materials to ensure the consistency and quality of the final product .
化学反応の分析
Tpeg-P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Tpeg-P has a wide range of applications in scientific research:
Chemistry: It is used as a probe in various chemical reactions to study the behavior of different compounds.
Biology: this compound is employed in biological assays to detect the presence of alkaline phosphatase in cells.
Medicine: The compound is used in medical research to study drug-induced liver injury and other related conditions.
作用機序
Tpeg-P exerts its effects through an enzyme-activated intramolecular hydrogen bond (IMHB) mechanism. This mechanism enhances the probe’s sensitivity and specificity for detecting alkaline phosphatase. The molecular targets involved include the active sites of the enzyme, where the probe binds and undergoes a conformational change, leading to a detectable signal .
類似化合物との比較
Tpeg-P is unique compared to other similar compounds due to its enhanced intramolecular hydrogen bond properties. Similar compounds include:
Polycarboxylate ether (PCE): Used in concrete admixtures, PCEs have varying carboxyl densities and molecular architectures.
Isopentenol polyoxyethylene ether (TPEG): Known for its high reactivity and adaptability in various applications.
This compound stands out due to its specific application in detecting alkaline phosphatase and its enhanced sensitivity and specificity .
特性
分子式 |
C35H34N5O7P |
|---|---|
分子量 |
667.6 g/mol |
IUPAC名 |
[2-[9-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-2-[4-(N-phenylanilino)phenyl]purin-6-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C35H34N5O7P/c41-20-22-46-24-23-45-21-19-39-25-36-33-32(30-13-7-8-14-31(30)47-48(42,43)44)37-34(38-35(33)39)26-15-17-29(18-16-26)40(27-9-3-1-4-10-27)28-11-5-2-6-12-28/h1-18,25,41H,19-24H2,(H2,42,43,44) |
InChIキー |
QTBCEFPNEXSDPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=C5C(=N4)N(C=N5)CCOCCOCCO)C6=CC=CC=C6OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


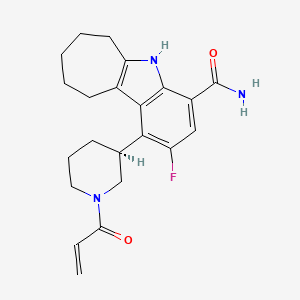
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
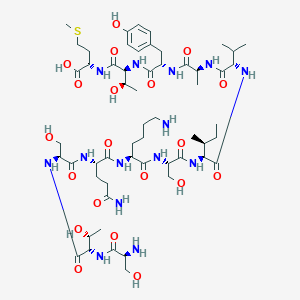
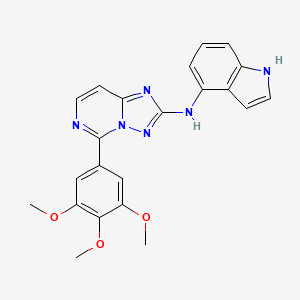
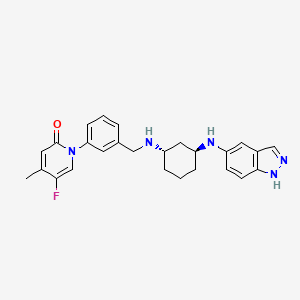
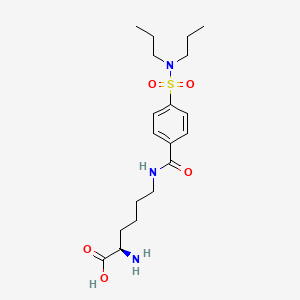
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
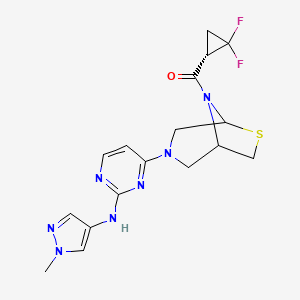
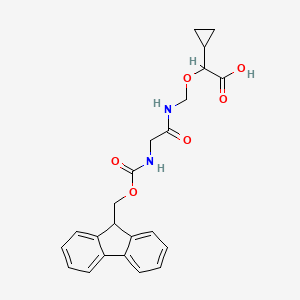
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
